6-(Benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
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Overview
Description
6-(Benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is an organic compound that belongs to the class of tetrahydronaphthalenes. This compound is characterized by the presence of a benzyloxy group attached to the tetrahydronaphthalene ring system, which is further substituted with an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Mechanism of Action
Target of Action
It is structurally similar to oxidopamine, also known as 6-hydroxydopamine (6-ohda), which is a neurotoxic synthetic organic compound used by researchers to selectively destroy dopaminergic and noradrenergic neurons in the brain .
Mode of Action
Based on its structural similarity to oxidopamine, it might interact with its targets by being rapidly autoxidised to yield potentially toxic products and reactive oxygen species .
Biochemical Pathways
Based on its structural similarity to oxidopamine, it might affect the pathways related to the metabolism of catecholaminergic nerves .
Result of Action
Based on its structural similarity to oxidopamine, it might result in the selective destruction of dopaminergic and noradrenergic neurons in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride typically involves several key steps:
Formation of the Tetrahydronaphthalene Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Benzyloxy Group: This step involves the alkylation of the tetrahydronaphthalene core with benzyl alcohol under basic conditions.
Formation of the Hydrochloride Salt: The final step involves the treatment of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The amine group can be reduced to form a primary amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Primary amines.
Substitution: Various substituted tetrahydronaphthalene derivatives.
Scientific Research Applications
6-(Benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 6-(Methoxy)-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
- 6-(Ethoxy)-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
- 6-(Phenoxy)-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
Uniqueness
6-(Benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-phenylmethoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO.ClH/c18-16-8-6-15-11-17(9-7-14(15)10-16)19-12-13-4-2-1-3-5-13;/h1-5,7,9,11,16H,6,8,10,12,18H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUYZCAJHSONEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=CC(=C2)OCC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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